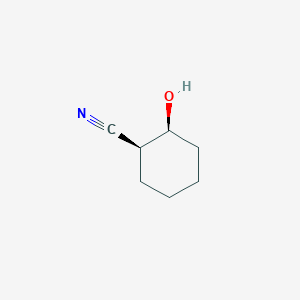
cis-2-Hydroxycyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Hydroxycyclohexanecarbonitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative of cyclohexane, featuring a hydroxyl group (-OH) and a cyano group (-CN) attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cis-2-Hydroxycyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the hydrolysis of cis-2-cyanocyclohexanol. This reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature conditions to ensure the desired cis-configuration is maintained .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. Enzymes such as nitrile hydratase and nitrilase are employed to convert nitriles to their corresponding amides or acids under mild conditions. This method is advantageous due to its high selectivity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Hydroxycyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products Formed
Oxidation: cis-2-Cyclohexanonecarbonitrile or cis-2-Cyclohexanecarboxylic acid.
Reduction: cis-2-Aminocyclohexanecarbonitrile.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Organic Synthesis
- Pharmaceuticals : Used as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders.
- Agrochemicals : Serves as a precursor for developing herbicides and pesticides.
Reactivity and Mechanisms
- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
- Reduction : The cyano group can be reduced to amines, contributing to the synthesis of amine-based compounds.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | cis-2-Cyclohexanonecarbonitrile | Potassium permanganate (KMnO4) |
| Reduction | cis-2-Aminocyclohexanecarbonitrile | Lithium aluminum hydride (LiAlH4) |
| Substitution | Various substituted cyclohexane derivatives | Halides (Cl-, Br-) |
Biological Research
Biological Activity Studies
Research is ongoing to explore the interactions of cis-2-Hydroxycyclohexanecarbonitrile with biological systems. Its potential as a signaling molecule is being investigated, particularly in microbial biofilm dispersion and its effects on bacterial physiology.
Case Study: Biofilm Control
A study highlighted the role of similar compounds in controlling biofilms produced by Pseudomonas aeruginosa, demonstrating that signaling molecules can enhance the efficacy of antimicrobial treatments by promoting biofilm dispersion. This suggests that this compound may have analogous effects worth exploring .
Medical Applications
Drug Development
The compound is being studied for its potential as a precursor in drug development. Its structural characteristics make it suitable for modifications that could lead to new therapeutic agents targeting various diseases.
Mechanism of Action
The reactivity of the hydroxyl and cyano groups allows this compound to interact with specific molecular targets, which is crucial for its potential therapeutic applications.
Industrial Applications
Production of Fine Chemicals
In industry, this compound is utilized in the production of fine chemicals. Its role as a building block enables the creation of more complex molecules used in various applications ranging from agriculture to pharmaceuticals.
Wirkmechanismus
The mechanism of action of cis-2-Hydroxycyclohexanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and cyano groups play a crucial role in its reactivity and binding to enzymes or receptors. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-2-Hydroxycyclopentanecarbonitrile: Similar structure but with a five-membered ring.
trans-2-Hydroxycyclohexanecarbonitrile: Differing in the spatial arrangement of the hydroxyl and cyano groups.
cis-4-Benzoyloxycyclohexanecarbonitrile: Contains a benzoyloxy group instead of a hydroxyl group.
Uniqueness
cis-2-Hydroxycyclohexanecarbonitrile is unique due to its specific cis-configuration, which can significantly influence its chemical reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans-isomer or other similar compounds .
Eigenschaften
CAS-Nummer |
70367-35-0 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(1S,2S)-2-hydroxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
MFPCXQNVYPKUSM-BQBZGAKWSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C#N)O |
Kanonische SMILES |
C1CCC(C(C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















